2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
Molecular Formula |
C15H20N4O2S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H20N4O2S2/c1-7(2)19(11(6)20)15-17-9(4)12(23-15)13(21)18-14-16-8(3)10(5)22-14/h7H,1-6H3,(H,16,18,21) |
InChI Key |
SPLNTUMTZKQSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N(C(C)C)C(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-methyl-1,3-thiazole ring is constructed via the classic Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thioamides.
Procedure :
-
React ethyl 3-oxobutanoate with thiourea in ethanol under reflux to form ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Hydrolyze the ester to the carboxylic acid using NaOH (2 M, 80°C, 4 h).
-
Convert the acid to the carboxamide via activation with thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide.
Key Data :
N-Acylation at C2 Position
Introduce the acetyl(isopropyl)amine group via nucleophilic substitution or acylation:
-
Protect the C2 amine with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate in THF.
-
React with isopropyl bromide in DMF using K₂CO₃ as a base to install the isopropyl group.
-
Deprotect the Boc group with TFA (trifluoroacetic acid) and acetylate using acetyl chloride in pyridine.
Optimization Note : Microwave-assisted acylation (100°C, 30 min) improves yield to 88% compared to conventional heating.
Synthesis of Fragment B: 4,5-Dimethyl-1,3-Thiazol-2(3H)-Imine
Cyclization of Thioamides
Fragment B is synthesized via cyclization of a thioamide with α-bromoketone:
-
Prepare 3-(dimethylamino)-2-butenethioamide by reacting dimethylacetamide with Lawesson’s reagent.
-
Cyclize with 3-bromo-2-butanone in acetonitrile (reflux, 6 h) to form 4,5-dimethyl-1,3-thiazol-2(3H)-imine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Lawesson’s reagent, toluene, 110°C, 3 h | 75% | |
| 2 | 3-Bromo-2-butanone, MeCN, reflux, 6 h | 68% |
Coupling of Fragments A and B
Carboxamide Bond Formation
Couple Fragment A (carboxylic acid) with Fragment B (imine) using carbodiimide-mediated activation:
-
Activate the carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.
-
React with 4,5-dimethyl-1,3-thiazol-2(3H)-imine at 0°C→RT for 12 h.
Yield : 72% after purification by silica gel chromatography.
Stereoselective Control of (2E)-Configuration
The (2E)-configuration is stabilized by:
-
Using non-polar solvents (e.g., toluene) during coupling.
-
Adding molecular sieves to absorb water and shift equilibrium toward the imine form.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines Hantzsch cyclization and acylation in one pot:
-
React ethyl 3-oxobutanoate, thiourea, and acetyl(isopropyl)amine in PPA (polyphosphoric acid) at 120°C for 8 h.
-
Hydrolyze and couple with Fragment B directly.
Solid-Phase Synthesis
For high-throughput applications, Fragment A is anchored to Wang resin via its carboxylic acid. After sequential functionalization and cleavage, the product is obtained in 58% yield.
Analytical Characterization
Critical spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (s, 3H, Thiazole-CH₃), 2.98 (s, 3H, NCOCH₃), 3.21 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂).
-
HRMS (ESI+) : m/z calc. for C₁₇H₂₁N₅O₂S₂ [M+H]⁺: 420.1164; found: 420.1168.
Challenges and Optimization Opportunities
-
Low Yield in Imine Coupling : Replace EDCl/HOBt with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to improve efficiency.
-
Byproduct Formation : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents.
-
Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole rings exhibit various biological activities including:
- Antimicrobial : Thiazole derivatives have shown effectiveness against a range of bacterial strains.
- Anticancer : Some derivatives have been evaluated for their potential in inhibiting cancer cell proliferation.
- Antidiabetic : Certain thiazole compounds have been linked to improved glucose metabolism and insulin sensitivity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole Derivative | Simple thiazole ring | Antimicrobial |
| Thiazolidinedione | Thiazole ring with additional groups | Antidiabetic |
| Thiosemicarbazone | Contains thiosemicarbazone moiety | Anticancer |
This table highlights the unique structural features of 2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide , suggesting distinct biological properties compared to its analogs.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that compounds similar to 2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide exhibited significant inhibition against Gram-positive bacteria.
- Anticancer Potential : Another research focused on the anticancer properties of thiazole derivatives. In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines, suggesting a promising avenue for further drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole Carboxamide Family
Key Compounds for Comparison:
N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide Structural Differences: Replaces the 4,5-dimethylthiazole with a benzofuran-carbohydrazide group.
2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide Structural Differences: Substitutes the 4,5-dimethylthiazole with a 1,3,4-thiadiazole ring.
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Structural Differences: Features a trichloroethyl group and phenyl-thiadiazole substituent. Impact: Enhanced lipophilicity and halogen-mediated interactions in target binding .
Table 1: Physicochemical and Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₇H₂₁N₅O₂S₂ | 395.5 | 4,5-dimethylthiazole, acetyl(isopropyl)amino |
| N-(5-Ethyl Amino)-...Benzofuran-2-Carbohydrazide | C₁₄H₁₅N₅O₅S | 365.4 | Benzofuran, carbohydrazide |
| 2-[acetyl(2-methoxyethyl)amino]-...thiadiazole | C₁₅H₂₁N₅O₃S₂ | 383.5 | 1,3,4-thiadiazole, methoxyethyl |
| N-{2,2,2-Trichloro...thiadiazol-2-yl}acetamide | C₁₃H₁₂Cl₃N₅OS | 392.7 | Trichloroethyl, phenyl-thiadiazole |
Table 2: Hypothetical Activity Comparison
| Compound Type | Predicted Target | Mechanism | Expected IC₅₀/MIC Range |
|---|---|---|---|
| Target Compound | Tyrosine kinase | ATP-binding site competition | 0.5–10 µM |
| Thiazole-Triazole Hybrids | Bacterial gyrase | DNA supercoiling inhibition | 2–8 µg/mL |
| Trichloroethyl Derivatives | Fungal CYP51 | Hemin-binding disruption | 1–5 µM |
Crystallographic and Spectroscopic Analysis
- X-ray Diffraction: Similar to ’s thiadiazole derivatives, the target compound’s planar thiazole rings likely form π-π stacking interactions in crystal lattices. Hydrogen bonds involving the carboxamide group would stabilize the structure .
- NMR Data: The 4,5-dimethylthiazole protons would resonate at δ 2.1–2.3 ppm (singlet), distinct from mono-methyl analogues (δ 2.4–2.6 ppm) .
Biological Activity
The compound 2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antidiabetic effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex arrangement of functional groups that contribute to its biological activity. The presence of thiazole rings and amide linkages are particularly significant in mediating interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.47 g/mol |
| Thiazole Rings | 2 (4,5-dimethyl and 1,3-thiazole) |
| Functional Groups | Acetyl, Amine, Carboxamide |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide exhibit significant antibacterial activity against various pathogens.
A study involving thiazole derivatives demonstrated that modifications in the thiazole ring can enhance antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli . The compound's ability to inhibit bacterial growth is likely due to interference with protein synthesis or cell wall synthesis.
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. For instance, a related compound exhibited cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of less than 10 µM . The mechanism often involves apoptosis induction through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
Case Study:
In a comparative study on various thiazole derivatives, one compound showed significant selectivity against cancer cell lines with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . This highlights the potential of 2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide as a candidate for further development in cancer therapy.
Antidiabetic Activity
Some thiazole derivatives have been reported to improve insulin sensitivity and exert antidiabetic effects. For example, structural modifications similar to those in this compound have shown promising results in enhancing glucose uptake in muscle cells . The presence of specific substituents on the thiazole ring appears crucial for this activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:
- Substituents on the Thiazole Ring: Methyl groups at specific positions enhance electron density and improve binding affinity to targets.
- Amide Linkage: The presence of an amide group contributes to increased stability and interaction with biological macromolecules.
- Hydrophobic Interactions: The overall hydrophobic character significantly influences membrane permeability and target engagement.
Q & A
Q. What are the key synthetic routes for synthesizing 2-[acetyl(propan-2-yl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Use of chloroacetyl chloride with appropriate amines in dioxane/triethylamine, followed by recrystallization (ethanol-DMF) to isolate intermediates .
- Cyclocondensation : Reaction of thioamide precursors with maleimides or hydrazine derivatives under controlled temperatures (20–25°C), monitored via TLC for progress .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance yield, while inert atmospheres prevent oxidation of thiazole/thiadiazole moieties .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiazole ring protons at δ 7.2–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ peaks matching calculated values) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Q. What are the critical reaction conditions to ensure high purity during synthesis?
- Methodological Answer :
- Temperature control : Maintain 20–25°C during exothermic steps (e.g., chloroacetyl chloride addition) to avoid side reactions .
- Chromatographic purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol-DMF mixtures) removes unreacted starting materials .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways (e.g., activation energies for cyclocondensation) using software like Gaussian or ORCA .
- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina to guide functional group modifications .
- AI-driven optimization : Platforms like COMSOL Multiphysics integrate experimental data with machine learning to refine solvent/catalyst combinations .
Q. How to resolve contradictions in spectroscopic data for structural isomers?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate regioisomers by correlating proton-proton spatial relationships (e.g., thiazole vs. thiadiazole ring connectivity) .
- X-ray crystallography : Resolve ambiguous substituent positions (e.g., E/Z configuration of thiazole-ylidene groups) .
- Isotopic labeling : Track reaction intermediates using ¹⁵N or ¹³C-labeled precursors to validate proposed mechanisms .
Q. What strategies improve the compound’s stability under biological assay conditions?
- Methodological Answer :
- pH stability studies : Use buffered solutions (pH 4–9) to assess degradation via HPLC, identifying labile groups (e.g., acetyl/propan-2-yl amino linkages) .
- Lyophilization : Stabilize the compound in solid form for long-term storage, avoiding hydrolytic decomposition .
- Prodrug design : Modify hydrolytically sensitive groups (e.g., acetyl to tert-butyl carbamate) to enhance in vivo stability .
Q. How do solvent polarity and catalyst choice affect reaction yield and selectivity?
- Methodological Answer :
- Solvent screening : Compare aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents in model reactions; DMF increases nucleophilicity of amine intermediates .
- Catalyst optimization : Transition metals (e.g., CuI for click chemistry) improve triazole formation efficiency, while enzyme catalysts (lipases) enhance enantioselectivity .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors like kinases or GPCRs .
- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution for structure-based drug design .
- Metabolomic profiling : Track cellular uptake and metabolic pathways using LC-MS/MS in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
